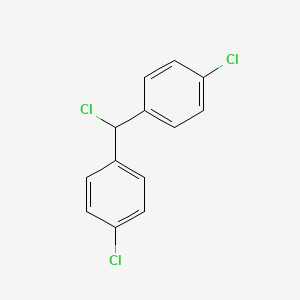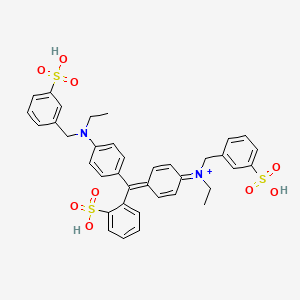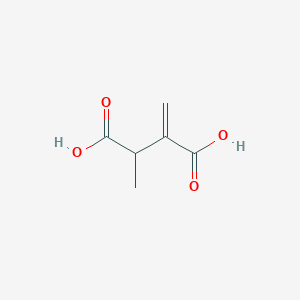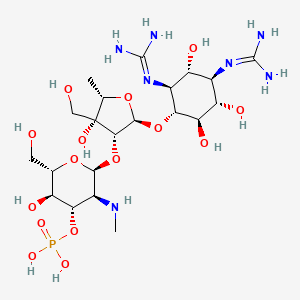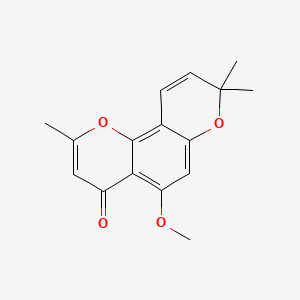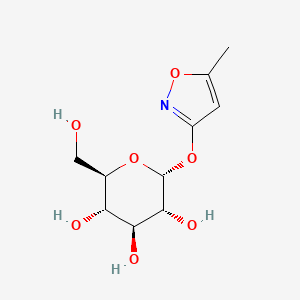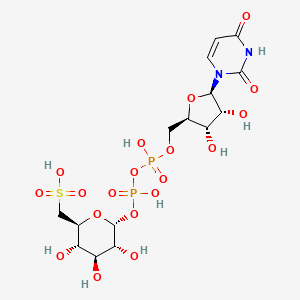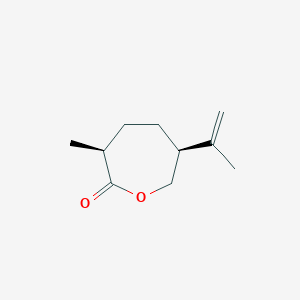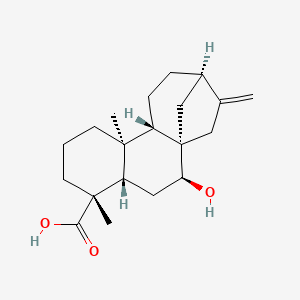
6,8-Di-DMA-chrysin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-di-(3,3-dimethylallyl)chrysin is a dihydroxyflavone that is chrysin substituted by prenyl groups at positions 6 and 8 respectively. It is a 7-hydroxyflavonol and a dihydroxyflavone. It derives from a chrysin.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anticancer Activities : A study by Fonseca et al. (2017) explored the synthesis of selenium-containing chrysin derivatives using ultrasonic irradiation. These compounds, including 6,8-bis(o-tolylselanyl)-chrysin, demonstrated enhanced antioxidant and anticancer properties. Particularly, 6,8-bis(p-fluorophenylselanyl)-chrysin showed significant activity against human lung adenocarcinoma cells (Fonseca et al., 2017).
Inhibition of PGE2 Production : Park et al. (2005) synthesized a series of 6,8-disubstituted chrysin derivatives and evaluated their inhibitory activities on PGE2 production, a key factor in inflammation. Among these, 6,8-diiodochrysin and 6,8-dimethoxychrysin showed strong inhibitory activities comparable to natural flavones known for selective COX-2 inhibition (Park, Dao, & Kim, 2005).
Antitumor Effects : Xiao (2004) investigated 6,8-ditrifluoromethyl-5-hydroxyl-7-acetoxy chrysin for its antitumor effects, demonstrating significant suppression of proliferation in various cancer cell lines and inhibition of tumor growth in a mouse model. This derivative induced cell cycle arrest, suggesting a mechanism for its antitumor effect (Xiao, 2004).
Neuroprotection and Anti-Inflammatory Properties : Chrysin derivatives have also been studied for their neuroprotective effects. For instance, a study by Goes et al. (2018) revealed that chrysin could mitigate neuroinflammation and neurodegeneration in a mouse model of Parkinson's disease (Goes et al., 2018).
Potential in Treating Diabetic Complications : Ahad et al. (2014) explored the effects of chrysin in a diabetic rat model, finding that it could alleviate renal dysfunction and inflammation, indicating its potential in treating diabetic nephropathy (Ahad, Ganai, Mujeeb, & Siddiqui, 2014).
Eigenschaften
Produktname |
6,8-Di-DMA-chrysin |
|---|---|
Molekularformel |
C25H26O4 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2-phenylchromen-4-one |
InChI |
InChI=1S/C25H26O4/c1-15(2)10-12-18-23(27)19(13-11-16(3)4)25-22(24(18)28)20(26)14-21(29-25)17-8-6-5-7-9-17/h5-11,14,27-28H,12-13H2,1-4H3 |
InChI-Schlüssel |
RGGJEENSFLRVRP-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)CC=C(C)C)O)C |
Kanonische SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)CC=C(C)C)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



